molecular formula C9H13BrNOP B13921562 (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide

(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide

Cat. No.: B13921562
M. Wt: 262.08 g/mol
InChI Key: MWFAFTWMBWZJDC-UHFFFAOYSA-N
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Description

(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide is an organophosphorus compound featuring a bromo-substituted aromatic ring, a methylamino group, and a dimethylphosphine oxide moiety. Such compounds are of significant interest in organic synthesis, catalysis, and materials science due to their unique electronic and steric properties . The compound’s air stability and ability to undergo further chemical modifications, such as reduction to bis-phosphine oxides, enhance its utility in catalytic and medicinal applications . Key bond lengths and angles in its crystal structure align with those of analogous phosphine oxides, confirming structural integrity and predictability in reactivity .

Properties

Molecular Formula

C9H13BrNOP

Molecular Weight

262.08 g/mol

IUPAC Name

5-bromo-2-dimethylphosphoryl-N-methylaniline

InChI

InChI=1S/C9H13BrNOP/c1-11-8-6-7(10)4-5-9(8)13(2,3)12/h4-6,11H,1-3H3

InChI Key

MWFAFTWMBWZJDC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)Br)P(=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide typically involves the following steps:

    Amination: The addition of a methylamino group to the brominated phenyl ring.

    Phosphorylation: The attachment of a dimethylphosphine oxide group to the aminated phenyl ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can result in derivatives with different functional groups.

Scientific Research Applications

(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide with structurally related brominated compounds:

Compound Name CAS Number Key Structural Features Applications Stability/Reactivity
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide N/A Bromo, methylamino, dimethylphosphine oxide Catalysis, medicinal chemistry, materials science Air-stable; reducible to bis-phosphine oxides
2-Bromo-4'-methoxyacetophenone 2632-13-5 Bromo, methoxy, ketone Intermediate in manufacturing/lab use Requires controlled conditions
[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine oxide 2267331-23-5 Bromo, chloro, pyrimidinyl-quinoxaline amino Discontinued (commercial unavailability) Likely synthesis challenges or instability

Stability and Commercial Viability

  • The target compound’s air stability contrasts with the pyrimidinyl-quinoxaline derivative’s discontinuation, implying superior handling and storage properties .

Biological Activity

(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide is a phosphine oxide derivative that has garnered attention for its potential biological activities. This compound's structure includes a bromo substituent and a methylamino group, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula for (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide is C9H12BrN1O1P1C_9H_{12}BrN_1O_1P_1, with a molecular weight of approximately 250.09 g/mol. The presence of the phosphine oxide functional group suggests potential applications in catalysis and biological systems.

Phosphine oxides are known to act as ligands in various biochemical processes, often stabilizing metal catalysts in organic reactions. In biological contexts, they may interact with enzymes or receptors, influencing pathways related to cell growth and proliferation. The specific mechanism of action for (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide remains to be fully elucidated, but it is hypothesized that the compound may exhibit enzyme inhibition properties.

Biological Activity Overview

Research indicates that phosphine oxides can exhibit a range of biological activities, including:

  • Anticancer Activity : Phosphine oxides have been studied for their potential to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
  • Enzyme Inhibition : Many compounds in this class demonstrate the ability to inhibit various enzymes, which can be leveraged for therapeutic purposes.
  • Neuroprotective Effects : Some studies suggest that phosphine derivatives may have protective effects on neuronal cells, potentially offering insights into treatments for neurodegenerative diseases.

Case Studies and Research Findings

  • Inhibition of Cell Growth : A study reported that similar phosphine oxide compounds inhibited cell proliferation in cancer cell lines, suggesting potential applications in oncology .
  • Receptor Binding Studies : Research has shown that phosphine oxides can enhance binding affinity to certain receptors, which may lead to increased potency in therapeutic applications .
  • Catalytic Applications : The use of phosphine oxides as stabilizing ligands in palladium-catalyzed reactions has been demonstrated, highlighting their importance in synthetic chemistry .

Data Table: Summary of Biological Activities

Biological Activity Description Reference
Anticancer ActivityInhibition of tumor growth in cell lines
Enzyme InhibitionPotential to inhibit various enzymes
Neuroprotective EffectsProtective effects on neuronal cells
Catalytic ApplicationsStabilizing ligands in palladium-catalyzed reactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via quaternization of tertiary phosphines or Wittig-like reactions. For example, phosphonium salts can be formed by reacting brominated aromatic precursors with dimethylphosphine oxide under basic conditions. Key intermediates include brominated aryl precursors (e.g., 4-bromo-2-(methylamino)phenyl derivatives) and phosphonium salts, which are hydrolyzed to yield the final phosphine oxide . Purification often involves column chromatography or recrystallization to isolate the product from side reactions (e.g., unreacted starting materials or byproducts from competing nucleophilic substitutions) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features should researchers focus on?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Focus on ¹H NMR signals for the methylamino group (δ ~2.8–3.2 ppm) and aromatic protons (δ ~6.5–8.0 ppm). ³¹P NMR is critical for confirming the phosphine oxide moiety (δ ~20–40 ppm) .
  • Infrared (IR) Spectroscopy : Key peaks include P=O stretching (~1150–1250 cm⁻¹) and N-H bending (~1500–1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (C₉H₁₂BrNOP, MW ~270.1 g/mol) and fragmentation patterns indicative of bromine isotopes (1:1 ratio for M⁺ and M+2⁺) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound when dealing with competing side reactions?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–25°C) minimize undesired side reactions (e.g., over-alkylation or oxidation of the phosphine group) .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for quaternization, while non-polar solvents (e.g., toluene) favor Wittig-type reactions .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Q. What strategies are effective in resolving discrepancies in melting point or spectral data across different studies?

  • Methodological Answer :

  • Recrystallization : Repurify the compound using solvents like ethanol or ethyl acetate to remove impurities affecting melting points .
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., (4-Amino-2-methylphenyl)dimethylphosphine oxide, δ ~3.0 ppm for methyl groups) to confirm assignments .
  • Dynamic Light Scattering (DLS) : Assess crystallinity, as amorphous forms may exhibit broader melting ranges .

Q. What in vitro models are suitable for studying the biological activity of this compound, and how should assays be designed?

  • Methodological Answer :

  • Cell Models : Use 3T3-L1 adipocytes or C2C12 myotubes for metabolic studies, as these models are well-characterized for glucose uptake and kinase activity assays .
  • Dose-Response Design : Test concentrations in the 1–100 μM range, with controls for solvent effects (e.g., DMSO ≤0.1%). Include positive controls (e.g., metformin for glucose-lowering assays) .

Mechanistic and Stability Questions

Q. How does the dimethylphosphine oxide moiety influence the compound's reactivity in subsequent chemical transformations?

  • Methodological Answer : The P=O group acts as an electron-withdrawing group, directing electrophilic substitution to the aromatic ring’s meta position. It also stabilizes adjacent charges, facilitating nucleophilic attacks on the bromine site in SNAr reactions .

Q. What are the common degradation pathways of this compound under various storage conditions, and how can stability be enhanced?

  • Methodological Answer :

  • Hydrolysis : The methylamino group may degrade in humid environments. Store under inert gas (N₂/Ar) at –20°C .
  • Light Sensitivity : The bromo group is prone to photolytic cleavage. Use amber vials and avoid UV exposure .

Safety and Applications

Q. What safety protocols are recommended for handling this compound, considering its bromo and phosphine oxide groups?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Handle in a fume hood to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal, as phosphine oxides can generate toxic phosphine gas under acidic conditions .

Q. What role does this compound play as an intermediate in synthesizing more complex molecules, and what reactions is it typically involved in?

  • Methodological Answer : It serves as a precursor for:

  • Pharmaceuticals : Bromine substitution enables coupling reactions (e.g., Suzuki-Miyaura) to attach bioactive moieties .
  • Ligands : The phosphine oxide group can coordinate metals, making it useful in catalysis .

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